molecular formula C9H10F3NS B8577406 2-(4-(Trifluoromethylthio)phenyl)ethanamine CAS No. 771581-18-1

2-(4-(Trifluoromethylthio)phenyl)ethanamine

Cat. No. B8577406
Key on ui cas rn: 771581-18-1
M. Wt: 221.24 g/mol
InChI Key: HQDMGFKJFYLSHH-UHFFFAOYSA-N
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Patent
US09096567B2

Procedure details

4-(Trifluoromethylthio)phenylacetonitrile (183.4 mg, 0.844 mmol), 0.3 molar in THF, was heated to reflux and then treated with Borane-methyl sulfide complex (88.09 μL, 0.929 mmol). After 1 hour of refluxing, the reaction mixture was cooled to ambient temperature and then treated dropwise with 5.0 molar hydrochloric acid (607.9 μL, 3.040 mmol). The reaction mixture was then heated to reflux for an additional 30 minutes. After 30 minutes the reaction mixture was cooled to 0° C. and then treated with 1.0 molar sodium hydroxide (4644 μL, 4.644 mmol). The reaction mixture was diluted with diethyl ether and partitioned with deionized water. The organic layer was dried with potassium carbonate 98% powder, filtered, concentrated, and dried for one minute under high vacuum to provide the title compound (170.7 mg, 0.772 mmol, 91.2% yield) as a light yellow oil.
Quantity
183.4 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
607.9 μL
Type
reactant
Reaction Step Two
Quantity
4644 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
91.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[S:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.Cl.[OH-].[Na+]>C1COCC1.C(OCC)C>[F:13][C:2]([F:1])([F:14])[S:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][NH2:12])=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
183.4 mg
Type
reactant
Smiles
FC(SC1=CC=C(C=C1)CC#N)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
607.9 μL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4644 μL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
treated with Borane-methyl sulfide complex (88.09 μL, 0.929 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour of refluxing
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes the reaction mixture was cooled to 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
partitioned with deionized water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with potassium carbonate 98% powder
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried for one minute under high vacuum
Duration
1 min

Outcomes

Product
Name
Type
product
Smiles
FC(SC1=CC=C(C=C1)CCN)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.772 mmol
AMOUNT: MASS 170.7 mg
YIELD: PERCENTYIELD 91.2%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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